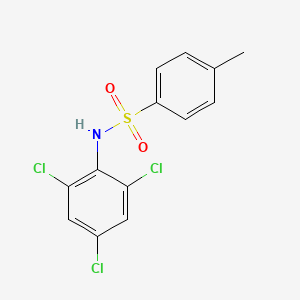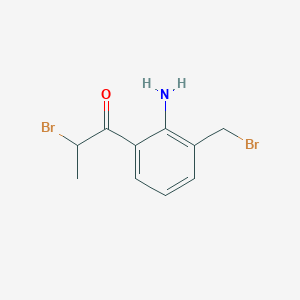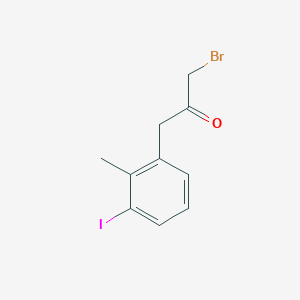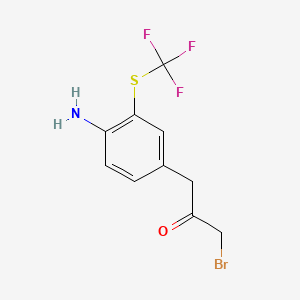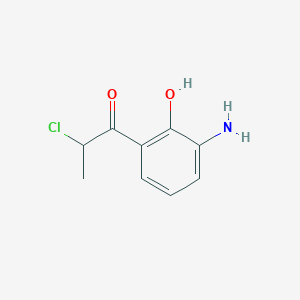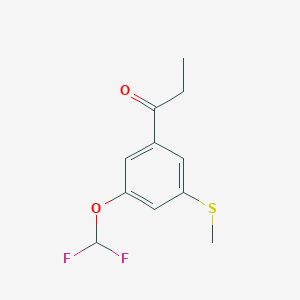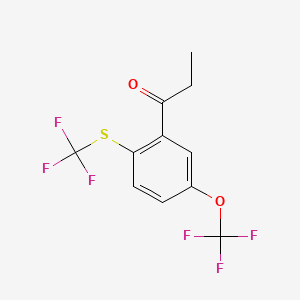
(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylate group, resulting in the formation of saturated esters.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs with enhanced pharmacokinetic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved performance characteristics.
Wirkmechanismus
The mechanism of action of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Methyl 3-(4-(trifluoromethyl)phenyl)propanoate: A saturated analog of the compound, lacking the double bond in the acrylate moiety.
4-(Trifluoromethyl)phenylacetic acid: A related compound with a carboxylic acid group instead of the acrylate ester.
Uniqueness: (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is unique due to its specific geometric configuration (Z-isomer) and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H9F3O2 |
|---|---|
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
methyl (Z)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4- |
InChI-Schlüssel |
YUEFITCWDISQAO-DAXSKMNVSA-N |
Isomerische SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


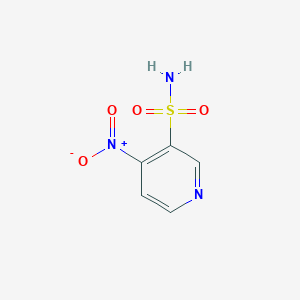
![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)
